molecular formula C17H14ClN3O3 B2437106 2-(4-chloro-2-methylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide CAS No. 880791-68-4

2-(4-chloro-2-methylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide

Cat. No.: B2437106
CAS No.: 880791-68-4
M. Wt: 343.77
InChI Key: XLJPHRGYHKZQJQ-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloro-substituted phenoxy group and an oxadiazole ring, which are known for their diverse biological activities.

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3/c1-11-9-13(18)7-8-14(11)23-10-15(22)19-17-16(20-24-21-17)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJPHRGYHKZQJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=NON=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 4-chloro-2-methylphenol, is reacted with an appropriate acylating agent to form the phenoxy intermediate.

    Oxadiazole Ring Formation: The phenoxy intermediate is then subjected to cyclization with hydrazine derivatives to form the oxadiazole ring.

    Acetamide Formation: The final step involves the reaction of the oxadiazole intermediate with an acylating agent to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy or oxadiazole moieties.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.

    Substitution: The chloro group on the phenoxy ring is a potential site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions for substitution reactions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield phenolic or quinone derivatives, while substitution could introduce various functional groups at the chloro position.

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Possible applications in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with phenoxy and oxadiazole groups are known to interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide
  • 2-(4-methylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide
  • 2-(4-chloro-2-methylphenoxy)-N-(4-phenyl-1,2,5-thiadiazol-3-yl)acetamide

Uniqueness

The presence of both the chloro and methyl groups on the phenoxy ring, along with the oxadiazole moiety, may confer unique chemical and biological properties to 2-(4-chloro-2-methylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide, distinguishing it from similar compounds.

Biological Activity

The compound 2-(4-chloro-2-methylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC17H14ClN3O3
Molecular Weight343.77 g/mol
LogP4.8131
Polar Surface Area67.372 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cancer progression. The oxadiazole moiety is known for its role in anticancer activity through mechanisms such as:

  • Inhibition of Cell Proliferation : The compound has demonstrated significant cytotoxic effects against various cancer cell lines.
  • Induction of Apoptosis : Studies indicate that it can induce programmed cell death in malignant cells.
  • Targeting Specific Kinases : It may inhibit key signaling pathways by targeting kinases such as EGFR and Src.

Anticancer Activity

Recent studies have evaluated the anticancer potential of similar oxadiazole derivatives, revealing promising results:

  • Cytotoxicity : The compound exhibited IC50 values in the low micromolar range against several cancer cell lines, including prostate (PC-3), colon (HCT-116), and renal (ACHN) cancers. For instance, compounds with similar structures reported IC50 values of approximately 0.67 µM against PC-3 cells and 0.80 µM against HCT-116 cells .

Case Studies

  • Study on Oxadiazole Derivatives : A study synthesized various oxadiazole derivatives and tested their cytotoxicity using the MTT assay. The most potent compounds were found to have IC50 values significantly lower than standard chemotherapeutics .
    Compound NameIC50 (µM)Cancer Cell Line
    Compound A0.67PC-3
    Compound B0.80HCT-116
    Compound C0.87ACHN
  • Molecular Docking Studies : Molecular docking studies have indicated strong binding affinities of oxadiazole derivatives to EGFR and Src kinases, suggesting their potential as targeted therapies .

Toxicological Considerations

While the therapeutic potential is significant, it is essential to consider the toxicological profile of the compound:

  • Aquatic Toxicity : Related compounds like 4-chloro-2-methylphenoxyacetic acid (MCPA) have been studied for their environmental impact, showing varying degrees of toxicity to aquatic organisms . Understanding these profiles can guide safe usage in therapeutic contexts.

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